
Application Notes and Protocols for SR1664 in
High-Fat Diet Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065 Get Quote
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Introduction
SR1664 is a selective, non-agonist peroxisome proliferator-activated receptor-gamma (PPARγ)

ligand. Unlike full agonists such as thiazolidinediones (TZDs), SR1664 does not activate the

classical PPARγ transcriptional program associated with adipogenesis and side effects like

weight gain and fluid retention.[1][2][3] Its primary mechanism of action is the inhibition of

cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[4][5] This

phosphorylation is a key event in the development of insulin resistance in the context of a high-

fat diet (HFD).[4][5] By blocking this phosphorylation, SR1664 has demonstrated potent anti-

diabetic effects in HFD-fed mouse models, improving insulin sensitivity and glucose

homeostasis without the adverse effects of traditional PPARγ agonists.[1][4][6] These

application notes provide detailed protocols for the use of SR1664 in HFD mouse models

based on published research.
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Parameter Study 1 Study 2

Mouse Strain Wild-type mice Not specified

Diet Model High-fat, high-sugar diet
High-fat, high-carbohydrate

diet

Diet Duration Not specified 16 weeks

SR1664 Dosage Up to 10 mg/kg Not specified in abstract

Administration Route Intraperitoneal injection Not specified in abstract

Frequency Twice daily Daily during the final 4 weeks

Treatment Duration 5 days 4 weeks

Vehicle

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline or

10% DMSO, 90% Corn Oil[7]

Not specified

Reference [4] [3]

Table 2: Effects of SR1664 on Metabolic Parameters in
High-Fat Diet-Fed Mice
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Parameter
Vehicle
Control

SR1664 (10
mg/kg)

% Change vs.
Control

Reference

Fasting Insulin High
Significantly

reduced
↓ [4]

HOMA-IR High

Dose-

dependently

improved

↓ [4][8]

Glucose Infusion

Rate (GIR) in

Euglycemic

Clamp

Low
Significantly

greater
↑ [4][8]

Hepatic Glucose

Production

(HGP)

Suppression

Low Improved ↑ [4]

Adipose Tissue

Glucose

Disposal

Low Improved ↑ [4]

Body Weight
No significant

difference

No significant

difference
~0% [4]

Adiponectin

Gene Expression

(WAT)

Low Induced ↑ [8]

Adipsin Gene

Expression

(WAT)

Low Induced ↑ [8]

Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model

Animal Model: C57BL/6J mice are a commonly used strain for diet-induced obesity studies.

[9]
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Diet: A high-fat diet with 45% to 60% of calories derived from fat is typically used to induce

obesity and insulin resistance.[10][11] The diet should be administered for a period of 8-16

weeks to establish the metabolic phenotype.

Housing: Mice should be housed in a temperature-controlled environment with a 12-hour

light/dark cycle and have ad libitum access to food and water.

SR1664 Administration
Preparation of SR1664 Solution:

Vehicle Option 1: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80,

and 45% saline.[7]

Vehicle Option 2: Prepare a vehicle solution of 10% DMSO and 90% corn oil.[7]

Dissolve SR1664 in the chosen vehicle to the desired final concentration (e.g., for a 10

mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would

be 2.5 mg/mL). Sonication may be used to aid dissolution.[7] Prepare fresh on the day of

use.[7]

Administration:

Administer SR1664 via intraperitoneal (i.p.) injection.

The typical dosage ranges up to 10 mg/kg, administered twice daily for short-term studies

(e.g., 5 days).[4] For longer-term studies, a once-daily administration for 4 weeks has

been reported.[3]

Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in vivo.

Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters into the jugular

vein for infusions and the carotid artery for blood sampling.

Fasting: Fast the mice overnight (for approximately 14-16 hours) before the clamp.
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Basal Period (t = -90 to 0 min):

Infuse a tracer, such as [3-³H]glucose, at a constant rate to measure basal glucose

turnover.

Clamp Period (t = 0 to 120 min):

Initiate a continuous infusion of human insulin.

Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia

(blood glucose at ~120 mg/dL).

Collect blood samples from the arterial catheter every 10 minutes to monitor blood glucose

and adjust the glucose infusion rate (GIR) accordingly.

Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin

sensitivity. Higher GIR indicates greater insulin sensitivity.

Homeostatic Model Assessment of Insulin Resistance
(HOMA-IR)
HOMA-IR is a calculation used to estimate insulin resistance from fasting glucose and insulin

levels.

Blood Collection: Collect blood from fasted mice (overnight fast).

Measurements:

Measure fasting blood glucose using a glucometer.

Measure fasting plasma insulin using a mouse-specific ELISA kit.

Calculation:

HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405.

Gene Expression Analysis in Adipose Tissue
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Tissue Collection: Euthanize mice and dissect white adipose tissue (WAT), such as

epididymal or inguinal fat pads. Immediately snap-freeze the tissue in liquid nitrogen and

store at -80°C.

RNA Isolation:

Homogenize the frozen adipose tissue.

Isolate total RNA using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit) according to

the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR):

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

Perform qRT-PCR using gene-specific primers for target genes (e.g., Adiponectin, Adipsin)

and a housekeeping gene (e.g., β-actin or Gapdh) for normalization.

Analyze the relative gene expression using the ΔΔCt method.
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Caption: SR1664 signaling pathway in high-fat diet conditions.
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Caption: Experimental workflow for SR1664 studies in HFD mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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